2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-4-methyl-1,3-oxazole-5-carboxylic acid
Description
This compound is a heterocyclic carboxylic acid featuring a piperidin-3-yl group protected by a tert-butoxycarbonyl (Boc) group, a 4-methyl-1,3-oxazole ring, and a carboxylic acid substituent at position 4. Its molecular formula is C₁₆H₂₂N₂O₅ (calculated based on structural analogs in and ), with an approximate molecular weight of 334.36 g/mol. Notably, oxazole derivatives are valued for their metabolic stability and bioavailability compared to other heterocycles .
Properties
IUPAC Name |
4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-9-11(13(18)19)21-12(16-9)10-6-5-7-17(8-10)14(20)22-15(2,3)4/h10H,5-8H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUUWQWFUAOIQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2CCCN(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-4-methyl-1,3-oxazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tert-butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amine functionality of the piperidine ring. This is usually achieved using tert-butyl chloroformate in the presence of a base.
Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Coupling of the Piperidine and Oxazole Rings: The piperidine and oxazole rings are coupled together using appropriate coupling reagents and conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-4-methyl-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Hydrolysis: Hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-4-methyl-1,3-oxazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-4-methyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with receptors or enzymes, while the oxazole ring can participate in hydrogen bonding and other interactions. The carboxylic acid group can form ionic bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and its analogs:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications:
Heterocycle Type :
- The target compound’s oxazole ring (oxygen-containing) offers distinct electronic properties compared to thiazole (sulfur-containing) analogs. Oxazoles are generally more resistant to oxidative metabolism, enhancing drug half-life, whereas thiazoles may exhibit stronger hydrogen-bonding interactions due to sulfur’s polarizability .
- Imidazole derivatives (e.g., ) are more basic due to the second nitrogen atom, making them prone to protonation at physiological pH, which could affect membrane permeability .
Substituent Positioning: The piperidin-3-yl group in the target compound vs. piperidin-4-yl in alters spatial orientation. The 3-position may sterically hinder interactions with target proteins compared to the 4-position .
Linker and Functional Groups :
- Piperazine-based analogs () lack the methyl group and feature a second nitrogen, increasing solubility but reducing steric bulk compared to piperidine derivatives .
- The carboxylic acid at position 5 is critical for ionic interactions in drug-receptor binding, as seen in angiotensin II antagonists like CV-11974 (), though the latter uses a tetrazole group for similar purposes .
Biological Activity :
- While direct activity data for the target compound is unavailable, structurally related thiazole and imidazole derivatives are often used as protease inhibitors or kinase modulators. The oxazole core in the target may confer selectivity for different enzyme classes .
Table 2: Functional Group Impact
Biological Activity
The compound 2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-4-methyl-1,3-oxazole-5-carboxylic acid is a member of the oxazole family, which has garnered attention for its potential biological activities, particularly in neuropharmacology and cancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a systematic name reflecting its complex structure. The compound features a piperidine ring substituted with a tert-butoxycarbonyl group and an oxazole moiety that contributes to its biological properties.
Research indicates that compounds containing oxazole rings can interact with various biological targets, including enzymes and receptors involved in neurodegenerative diseases. Specifically, This compound has been studied for its role as a prolyl oligopeptidase (PREP) inhibitor , which is significant in the context of neurodegenerative disorders like Parkinson's disease (PD).
Inhibition of Prolyl Oligopeptidase (PREP)
PREP is a serine protease implicated in the cleavage of proline-rich peptides. Inhibition of PREP has been shown to reduce the aggregation of alpha-synuclein (αSyn), a protein associated with PD. Studies have demonstrated that oxazole-based compounds can modulate protein-protein interactions (PPIs) involving PREP, leading to decreased αSyn dimerization and enhanced activity of protein phosphatase 2A (PP2A), which is crucial for cellular signaling and homeostasis.
Case Study: Neuroprotective Effects
A study published in Nature highlighted the effects of oxazole derivatives on neuroprotection. The compound was tested in various in vitro models, showing significant reductions in reactive oxygen species (ROS) production and αSyn aggregation. The IC50 value for PREP inhibition was reported at 5 nM for one of the most effective derivatives, indicating potent activity against this target .
Table: Summary of Biological Activities
Q & A
Basic: What are the recommended synthesis and purification methods for 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-4-methyl-1,3-oxazole-5-carboxylic acid?
The synthesis typically involves multi-step reactions, including:
- Protection of the piperidine ring : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .
- Oxazole ring formation : Cyclization using reagents like ethyl chlorooxaloacetate or coupling agents to assemble the 4-methyl-1,3-oxazole-5-carboxylic acid moiety .
- Deprotection and purification : The Boc group is retained for stability during synthesis, and final purification employs reverse-phase HPLC or column chromatography with gradients optimized for polar carboxylic acid derivatives. Analytical confirmation requires NMR (e.g., H, C) and HRMS to verify structure and purity (>95%) .
Advanced: How does the substitution pattern on the piperidine ring influence the compound’s reactivity and biological activity?
The 3-piperidinyl substitution and Boc protection are critical:
- Steric effects : The bulky Boc group at the piperidine nitrogen reduces nucleophilic reactivity, favoring selective reactions at the oxazole carboxylic acid site .
- Biological interactions : Piperidine derivatives with Boc groups often exhibit enhanced membrane permeability compared to free amines, impacting pharmacokinetic profiles in drug discovery .
- Comparative analysis : Analogues like 1-Boc-piperidine-4-carboxylic acid show reduced steric hindrance, enabling easier functionalization, whereas 3,5-dimethyl substitution (as in ) alters conformational flexibility, affecting binding to enzymatic targets .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Key safety measures include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and chemical safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of aerosols or dust during weighing or reactions .
- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the Boc group or oxazole ring degradation .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste to avoid environmental release .
Advanced: How can researchers assess the environmental stability and degradation pathways of this compound?
Methodological approaches include:
- Hydrolysis studies : Expose the compound to aqueous buffers at varying pH (1–13) and temperatures (25–60°C). Monitor degradation via LC-MS to identify products like tert-butanol (from Boc cleavage) and piperidine-3-yl-oxazole fragments .
- Photostability testing : Use UV-Vis irradiation (e.g., 254 nm) to simulate sunlight exposure. Quantify degradation kinetics using HPLC-UV and identify radical intermediates via EPR spectroscopy .
- Ecotoxicity assessment : Perform microbial toxicity assays (e.g., Vibrio fischeri bioluminescence inhibition) to evaluate the impact of degradation products on aquatic ecosystems .
Basic: What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Chromatography :
- Spectroscopy :
- NMR : Key signals include Boc tert-butyl (H: 1.4 ppm singlet) and oxazole proton (H: 8.2 ppm) .
- FT-IR : Carboxylic acid C=O stretch (~1700 cm) and Boc C-O-C (~1250 cm) confirm functional groups .
Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?
- Docking studies : Use software like AutoDock Vina to predict binding modes to enzymes (e.g., kinases or proteases). The oxazole ring’s electron-deficient π-system often engages in π-π stacking with aromatic residues .
- MD simulations : Assess conformational stability of the Boc-piperidine moiety in solvated environments (e.g., water/octanol) to predict logP and blood-brain barrier permeability .
- SAR tables : Compare analogues (Table 1) to correlate substituent effects with activity:
| Derivative | Piperidine Substitution | Oxazole Methyl Position | Bioactivity (IC50, nM) |
|---|---|---|---|
| Parent compound | 3-Boc | 4-methyl | 150 ± 10 |
| 1-Boc-piperidine-4-carboxylic acid | 4-Boc | None | >1000 |
| 3,5-Dimethylpiperidine analog | 3-Boc, 5-methyl | 4-methyl | 75 ± 5 |
Basic: What are the recommended storage conditions to prevent decomposition?
- Temperature : Store at 2–8°C in amber vials to minimize thermal and photolytic degradation .
- Humidity control : Use desiccants (silica gel) to prevent hydrolysis of the Boc group .
- Long-term stability : Periodic HPLC analysis (every 6 months) confirms integrity; discard if purity drops below 90% .
Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?
- Cross-validation : Compare H NMR data across multiple sources (e.g., PubChem, ) and replicate experiments under identical conditions (solvent, temperature).
- Isotopic labeling : Synthesize C-labeled Boc or oxazole groups to unambiguously assign peaks in crowded spectra .
- Collaborative studies : Share raw data (e.g., FID files) via platforms like NMRShiftDB to harmonize interpretations .
Basic: What solvents and reaction conditions are compatible with this compound?
- Polar aprotic solvents : DMF, DMSO, or THF for reactions involving nucleophilic substitutions or coupling .
- Acid-sensitive steps : Avoid TFA or HCl in Boc deprotection; use milder acids (e.g., 10% citric acid) if retention of the Boc group is critical .
- Temperature limits : Reactions above 80°C risk Boc cleavage; maintain ≤60°C for stable performance .
Advanced: What strategies mitigate risks of racemization during derivatization of the chiral piperidine center?
- Chiral auxiliaries : Use (R)- or (S)-Boc-piperidine precursors to retain stereochemistry during oxazole ring formation .
- Low-temperature reactions : Conduct coupling steps at 0–4°C to minimize epimerization .
- Chiral HPLC : Monitor enantiomeric excess (>98%) with columns like Chiralpak IA and polar mobile phases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
